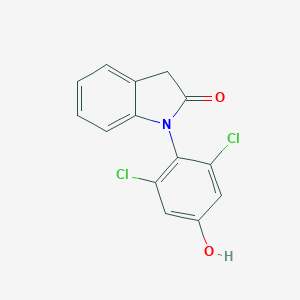

1-(2,6-二氯-4-羟苯基)-1,3-二氢-2H-吲哚-2-酮

描述

Synthesis Analysis

The synthesis of indoline derivatives, including compounds similar to 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, often involves catalyzed reactions and multi-component processes. For instance, phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates has been developed, providing a method to synthesize functionalized dihydrobenzofurans and indolines under mild conditions (Qin et al., 2016). Additionally, reactions of indoles with organolithium reagents have been used to generate a series of aminoxyls from alkyl-phenyl-dimethylindolines (Tommasi et al., 1999).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular configurations of indoline derivatives. The study of the crystal structure of specific indoline compounds reveals the planarity of the molecule except for certain ring conformations, highlighting intermolecular interactions such as π-π interactions and hydrogen bonding that play a crucial role in the stability and reactivity of these compounds (Sharma et al., 2013).

科学研究应用

乳腺肿瘤抑制:2-(羟苯基)吲哚(包括该化合物)一类物质在抑制大鼠 DMBA 诱导的乳腺癌生长方面显示出有希望的结果。一项研究报告称,一种乙基化合物在给药四周后将原始肿瘤面积减少了 50% (von Angerer & Prekajac, 1983).

金属中心电子释放探针:配位的 2-羟苯基异氰化物与 2,3-二氢苯并恶唑-2-亚烷基配体形成卡宾配合物,可以用作金属中心电子释放能力的探针 (Tamm & Hahn, 1999).

雌激素受体检测荧光探针:2,3-双(4-羟苯基)吲哚的衍生物表现出强烈的长波长荧光发射和对雌激素受体的强结合亲和力,使其适合在细胞研究中用作荧光探针 (Koulocheri & Haroutounian, 2001).

抗菌活性:1,3-二氢-3-[2-(4-硝基苯基)-2-氧代乙亚烷基]-2H-吲哚-2-酮腙及其硅(IV)配合物表现出相当的抗菌活性 (Singh & Nagpal, 2005).

激光染料:高荧光的 1-苯并萘[1,2,3-cd]吲哚-6(2H)-酮衍生物是 500-550 nm 区域的高效激光染料 (Arai 等人,1991).

选择性甘氨酸位点 NMDA 受体拮抗剂:3-[2-(3-氨基苯基)-2-羧基乙烯基]-4,6-二氯-1H-吲哚-2-羧酸作为一种有效的选择性甘氨酸位点 NMDA 受体拮抗剂 (Baron 等人,2005).

激酶研究支架:2-氯-5,7-二氢-6H-吡咯[2,3-d]嘧啶-6-酮为激酶研究领域提供了一个新颖的支架 (Cheung 等人,2001).

抗肿瘤活性:某些衍生物如 1-[[(二烷基氨基)烷基]氨基]-4-甲基-5H-吡啶并[4,3-b]苯并[e]-和-苯并[g]吲哚在体外和体内均显示出有希望的抗肿瘤活性 (Nguyen 等人,1990).

安全和危害

未来方向

Future research could focus on further elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications . For example, erythro-8-PtSO4 and erythro-9-PtSO4, which are related compounds, possess antitumor and estrogenic effects and are therefore of interest for the therapy of breast cancer .

属性

IUPAC Name |

1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGDFRBQDMINQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576745 | |

| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |

CAS RN |

73328-71-9 | |

| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)